molecular formula C9H13N3O B14846607 2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine

2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine

Cat. No.: B14846607
M. Wt: 179.22 g/mol
InChI Key: AIPAOEGTKIIQTA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the second position and a cyclopropoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl and cyclopropoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    5-Cyclopropoxypyridine: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-5-methoxypyridine: The methoxy group provides different steric and electronic effects compared to the cyclopropoxy group.

Uniqueness

2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine is unique due to the combination of its aminomethyl and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxypyridin-4-amine

InChI

InChI=1S/C9H13N3O/c10-4-6-3-8(11)9(5-12-6)13-7-1-2-7/h3,5,7H,1-2,4,10H2,(H2,11,12)

InChI Key

AIPAOEGTKIIQTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)CN)N

Origin of Product

United States

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